(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Catalog No.
S1794700
CAS No.
104322-63-6
M.F
C10H15NO3S
M. Wt
229.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

CAS Number

104322-63-6

Product Name

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

IUPAC Name

(1S,6S)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

InChI

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7?,9-,10-,11?/m0/s1

InChI Key

GBBJBUGPGFNISJ-UPACWWRESA-N

SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C

Synonyms

(4aS,7R,8aS)-Tetrahydro-9,9-dimethyl-4H-4a,7-methanooxazirino[3,2-i][2,1]benzisothiazole 3,3-Dioxide;

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C

Isomeric SMILES

CC1(C2CC[C@]13CS(=O)(=O)N4[C@@]3(C2)O4)C

Enantioselective Oxidation of Prochiral Ketone Enolates

One of the primary uses of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine is the conversion of prochiral ketone enolates into optically active α-hydroxy ketones. This reaction proceeds through an asymmetric oxidation process, where the oxaziridine transfers an oxygen atom to the enolate with high enantioselectivity. This allows for the preparation of chiral α-hydroxy ketones, which are important building blocks in various pharmaceuticals and natural products [1].

Here's a reference for this application: A highly enantioselective oxygen transfer reaction of ketone enolates with (+)-camphorsulfonyl oxaziridine: )

Other Applications

While the enantioselective oxidation is the most common application, (1S)-(+)-(10-Camphorsulfonyl)oxaziridine has also been utilized in other areas of scientific research:

  • Synthesis of Thymidine Oligonucleotides: This reagent has been employed in the synthesis of specific types of DNA molecules known as thymidine oligonucleotides connected through pyrophosphates [2].
  • Asymmetric Synthesis of Proton Pump Inhibitors: (1S)-(+)-(10-Camphorsulfonyl)oxaziridine plays a role in the asymmetric synthesis of proton pump inhibitors, a class of drugs used to treat gastric ulcers. This reaction involves the conversion of prochiral sulfides into the desired chiral form [3].
  • Preparation of Phosphonate/Thiophosphonate Oligodeoxynucleotides: This oxaziridine can be used to oxidize phosphinoacetate intermediates, leading to the preparation of phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides, which are modified forms of DNA with potential therapeutic applications [4].

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a chiral oxaziridine compound derived from camphor, a bicyclic monoterpene. It features a three-membered ring structure containing nitrogen and oxygen, which imparts unique reactivity characteristics. The compound is known for its ability to selectively introduce hydroxyl groups onto specific carbon atoms in organic molecules, making it a valuable reagent in asymmetric synthesis. The chirality of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine arises from the presence of a stereocenter at the sulfur atom bonded to the camphor sulfonyl group, contributing to its oxidizing properties and reactivity in organic transformations .

The oxidation reaction mediated by CSO proceeds through a concerted mechanism. The electrophilic oxygen atom of the oxaziridine ring attacks the enolate carbon, while the N-H bond of CSO cleaves to accept a hydrogen atom. This results in the formation of the α-hydroxy product and a by-product, (1S)-(+)-10-Camphorsulfonylhydroxamic acid [].

. Its most notable reaction involves the conversion of prochiral ketone enolates into optically active α-hydroxy ketones through an asymmetric oxidation process. This reaction proceeds via the transfer of an oxygen atom from the oxaziridine to the enolate, resulting in high enantioselectivity and yielding chiral α-hydroxy ketones, which are essential intermediates in pharmaceuticals and natural products .

The general reaction can be represented as follows:

text
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine + R-CH=C(O)-R' → (1S)-(+)-10-Camphorsulfonylhydroxamic acid + R-CH(OH)-C(O)-R'

where RR and RR' are organic groups.

Additionally, (1S)-(+)-(10-Camphorsulfonyl)oxaziridine can facilitate other oxidation reactions, such as converting phosphonates into phosphonoacetates.

While specific biological activities of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine have not been extensively documented, its role as an oxidizing agent in synthetic chemistry suggests potential applications in drug development. It has been utilized in the synthesis of various pharmaceuticals, including proton pump inhibitors like Omeprazole and Lansoprazole, which indicates its relevance in medicinal chemistry .

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is widely used in asymmetric synthesis for producing chiral compounds. Its primary application lies in converting prochiral ketone enolates into optically active α-hydroxy ketones. This capability makes it a crucial reagent in the synthesis of various pharmaceuticals and natural products, enhancing its utility in both academic and industrial chemistry . Additionally, it has been employed in synthesizing other compounds that require specific stereochemical configurations .

Interaction studies involving (1S)-(+)-(10-Camphorsulfonyl)oxaziridine have demonstrated its effectiveness as an oxidant for enolate anions derived from chlorophylls a and b. These studies highlight its potential role in biochemistry and organic synthesis, although detailed interaction mechanisms remain less explored . The compound's unique structure allows it to participate effectively in various oxidation reactions, underscoring its versatility as a reagent.

Several compounds exhibit similarities to (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, particularly within the class of chiral oxaziridines. Here are some notable examples:

Compound NameStructure TypeUnique Characteristics
(−)-(Camphorsulfonyl)oxaziridineChiral OxaziridineThe enantiomer of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine; used similarly but may exhibit different reactivity profiles.
(+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridineChiral OxaziridineExhibits high selectivity for certain substrates; used in asymmetric synthesis with distinct stereochemical outcomes.
N-sulfonyloxaziridinesGeneral ClassBroader class of compounds with varying substituents affecting their reactivity; often less selective than camphor-derived oxaziridines.

The uniqueness of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine lies in its specific structural features derived from camphor, which enhance its selectivity and efficiency as an oxidizing agent compared to other similar compounds .

The multi-step synthesis typically proceeds through four key transformations:

  • Conversion of (1S)-(+)-10-camphorsulfonic acid to the corresponding acid chloride using thionyl chloride [3].
  • Transformation of the acid chloride to sulfonamide through reaction with ammonia or aniline in the presence of triethylamine [5].
  • Formation of the sulfonylimine intermediate via condensation reactions [3].
  • Oxidation of the imine to the target oxaziridine [1].

The overall synthetic pathway can be represented in the following reaction scheme:

StepTransformationReagentsTypical Yield (%)
1Sulfonic acid → Sulfonyl chlorideThionyl chloride90-95
2Sulfonyl chloride → SulfonamideNH₃ or aniline, Et₃N85-94
3Sulfonamide → SulfonylimineCatalytic acid, molecular sieves49-75
4Sulfonylimine → OxaziridineOxidant (Oxone, mCPBA)60-90

The conversion of (1S)-(+)-10-camphorsulfonic acid to the corresponding acid chloride is typically achieved using thionyl chloride under reflux conditions, followed by removal of volatile components [5]. The resulting acid chloride is then treated with ammonia or aniline in the presence of excess triethylamine in anhydrous toluene to afford the corresponding sulfonamide in excellent yields (85-94%) [5]. This step is crucial as it introduces the nitrogen atom that will eventually form part of the oxaziridine ring [3].

The formation of the sulfonylimine intermediate represents a critical step in the synthesis, typically accomplished through condensation reactions with appropriate amines in the presence of catalytic amounts of acid and molecular sieves to facilitate water removal [5]. This step often determines the stereochemical outcome of the final oxaziridine product and requires careful optimization of reaction conditions [3].

Stereoselective Oxidation of Imine Intermediates

The stereoselective oxidation of imine intermediates represents the key step in the synthesis of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, determining both the yield and stereochemical purity of the final product [8]. This transformation involves the oxidation of the carbon-nitrogen double bond in the sulfonylimine intermediate to form the three-membered oxaziridine ring with defined stereochemistry [9].

The oxidation of camphorsulfonyl imine to the corresponding oxaziridine can be accomplished using various oxidizing agents, with the choice of oxidant significantly influencing the stereoselectivity and efficiency of the transformation [3]. Common oxidizing agents include:

Oxidizing AgentReaction ConditionsYield (%)Stereoselectivity
Oxone (KHSO₅)Acetone/water, pH 7-8, 0-25°C75-90High
m-Chloroperoxybenzoic acid (mCPBA)CH₂Cl₂, 0°C60-85Moderate
Hydrogen peroxide/baseMeCN, 0-25°C50-70Variable
Sodium hypochloriteMeCN, pH 13, 0°C70-90Moderate to high

The oxidation of the camphorsulfonyl imine intermediate with Oxone (potassium peroxymonosulfate) typically provides the highest yields and stereoselectivity [10]. This reaction is generally performed in a biphasic system of acetone and water, with careful control of pH to optimize both reactivity and selectivity [9]. The oxidation can only take place from the endo face of the carbon-nitrogen double bond due to the steric blocking of the exo-face by the rigid camphor skeleton, resulting in a single oxaziridine isomer [3].

The facial selectivity of the oxidation step is governed by the steric environment created by the camphor scaffold [8]. The rigid bicyclic structure of the camphor derivative effectively shields one face of the imine, directing the approach of the oxidant to the less hindered face [12]. This stereocontrol is crucial for obtaining the desired (1S)-(+)-(10-Camphorsulfonyl)oxaziridine with high stereochemical purity [13].

Temperature control during the oxidation step is critical, with lower temperatures (0-5°C) generally favoring higher stereoselectivity [10]. The reaction solvent also plays a significant role in determining the outcome of the oxidation, with acetonitrile typically providing optimal results for sodium hypochlorite oxidations [33]. Studies have shown that strongly basic conditions (pH 13) are often required to obtain high yields when using sodium hypochlorite as the oxidant [33].

The stereochemical outcome of the oxidation can be verified through various analytical techniques, including polarimetry, NMR spectroscopy, and X-ray crystallography [1]. The resulting (1S)-(+)-(10-Camphorsulfonyl)oxaziridine exhibits a positive optical rotation, despite maintaining the same absolute configuration as the starting sulfonic acid [1].

Large-Scale Production Challenges

The scale-up of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine production from laboratory to industrial scale presents several significant challenges that must be addressed to ensure efficient, safe, and economically viable manufacturing processes [14]. These challenges span multiple aspects of the synthetic pathway and require careful engineering solutions and process optimizations [15].

One of the primary challenges in large-scale production involves the efficient synthesis and recycling of the oxaziridine reagent [14]. The multi-step synthetic pathway necessitates careful control of each transformation to maintain high overall yields and stereochemical purity [16]. Industrial-scale production must optimize reaction parameters such as temperature, concentration, and mixing to ensure consistent product quality across large batches [14].

Temperature control represents a critical challenge during scale-up, particularly for the oxidation step [14]. The exothermic nature of oxidation reactions can lead to significant heat generation in large-scale reactors, potentially compromising both safety and stereoselectivity [17]. Engineering solutions such as efficient heat exchange systems and controlled addition rates are essential to maintain the desired temperature profile throughout the reaction [14].

The table below summarizes key challenges and potential solutions for large-scale production:

ChallengeImpactPotential Solutions
Heat managementSafety risks, reduced stereoselectivityEfficient cooling systems, controlled reagent addition
Reagent handlingCost, safety, environmental concernsContinuous flow processes, in-situ reagent generation
Reaction consistencyVariable product qualityPrecise process control, standardized procedures
Purification efficiencyYield losses, product qualityOptimized crystallization, continuous purification
Oxidant selectionCost, safety, environmental impactAlternative oxidants, catalytic processes

The choice of oxidant presents particular challenges for industrial-scale production [14]. While Oxone provides excellent results at laboratory scale, its cost and the generation of significant salt waste may be problematic for large-scale operations [17]. Alternative oxidation systems, such as hydrogen peroxide with appropriate catalysts or sodium hypochlorite, may offer more sustainable options for industrial production [14].

Continuous flow chemistry represents a promising approach to address many scale-up challenges [16]. Flow reactors offer improved heat and mass transfer, precise residence time control, and enhanced safety profiles compared to batch processes [16]. This technology has been successfully utilized for the scale-up of related oxaziridine chemistry, providing improved yields and reaction consistency [16].

The industrial production of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine also faces challenges related to the handling and storage of intermediates [15]. The sulfonylimine intermediate, for example, must be carefully protected from moisture to prevent hydrolysis back to the corresponding ketone and sulfonamide [15]. This necessitates specialized equipment and procedures for large-scale operations [17].

Purification Strategies for Oxygen-Sensitive Compounds

The purification of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine presents unique challenges due to its oxygen-sensitive nature and the potential for decomposition during isolation and purification processes [18]. Effective purification strategies must balance the need for high purity with the preservation of stereochemical integrity and chemical stability [19].

Crystallization represents the most commonly employed purification technique for (1S)-(+)-(10-Camphorsulfonyl)oxaziridine and its intermediates [1]. The sulfonylimine and oxaziridine intermediates can be readily purified by crystallization, allowing for the isolation of high-purity material without exposure to potentially degradative chromatographic conditions [1]. Typical crystallization solvents include ethanol, isopropanol, and hexane/ethyl acetate mixtures, with careful temperature control to maximize recovery and purity [21].

For cases where crystallization alone is insufficient, chromatographic purification may be necessary [21]. When employing column chromatography for oxaziridine purification, several precautions must be taken:

Purification MethodConditionsAdvantagesLimitations
CrystallizationVarious solvents, controlled coolingSimple, scalable, high purityLimited to crystalline compounds
Column chromatographySilica gel, neutral conditions, cold temperatureHigh resolutionPotential decomposition, time-consuming
Short-path filtrationSilica/alumina, minimal contact timeRapid, mild conditionsLimited purification power
Preparative HPLCModified stationary phases, cold conditionsHigh purityEquipment cost, scale limitations

When chromatographic purification is necessary, the use of neutral or slightly basic silica gel is recommended to minimize acid-catalyzed decomposition of the oxaziridine ring [22]. The chromatography should be performed rapidly and at reduced temperatures (0-5°C) to minimize exposure to potentially degradative conditions [21]. Short-column filtration through silica gel or alumina can be effective for removing colored impurities while minimizing contact time with the stationary phase [22].

The storage and handling of purified (1S)-(+)-(10-Camphorsulfonyl)oxaziridine require specific conditions to maintain stability [19]. The compound should be stored in a cool, dark place in tightly closed containers to prevent moisture exposure and thermal decomposition [20]. For long-term storage, refrigeration (2-8°C) is recommended, with protection from light to prevent photochemically-induced decomposition [24].

It is worth noting that some oxaziridines, including certain (1S)-(+)-(10-Camphorsulfonyl)oxaziridine derivatives, demonstrate remarkable stability during storage [19]. Reports indicate that some derivatives can be stored for up to six months at 5°C without noticeable decomposition [19]. However, the stability can vary significantly depending on the specific substitution pattern and storage conditions [19].

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

229.07726451 g/mol

Monoisotopic Mass

229.07726451 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-23

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